NS309

SK Channel Activator IK Channel Activator Potency Comparison

Researchers studying cardiac repolarization, endothelial vasodilation, or neuronal excitability require selective SK/IK channel tools with consistent potency. NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) solves this as a validated superagonist. - **Activity:** Activates KCa2.x/SK & KCa3.1/IK (no BK effect). Shifts Ca²⁺ activation curve leftward. - **Differentiation:** >1000-fold higher potency vs. 1-EBIO; distinct binding at S4-S5/calmodulin interface. - **Supply:** High purity, documented batch-to-batch consistency, ambient shipping available.

Molecular Formula C8H4Cl2N2O2
Molecular Weight 231.03 g/mol
CAS No. 18711-16-5
Cat. No. B1680095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS309
CAS18711-16-5
SynonymsNS309;  NS-309;  NS 309.
Molecular FormulaC8H4Cl2N2O2
Molecular Weight231.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=C(N2)O)N=O)Cl)Cl
InChIInChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12-14/h1-2,11,13H
InChIKeyROBYKNONIPZMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NS309: SK & IK Channel Activator Overview


NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime; CAS 18711-16-5) is a synthetic positive modulator of Ca²⁺-activated K⁺ channels, specifically activating small-conductance (KCa2.x/SK) and intermediate-conductance (KCa3.1/IK) subtypes while exhibiting no functional activity on large-conductance BK (KCa1.1) channels [1]. It increases the apparent Ca²⁺ sensitivity of these channels, shifting the Ca²⁺ activation curve leftward [2]. As a widely utilized pharmacological tool, NS309 enables investigation of SK/IK channel physiology in excitable and non-excitable cells [3].

NS309 vs. Generic SK/IK Activators


Substituting NS309 with other SK/IK activators is non-trivial due to substantial differences in potency, subtype selectivity, and functional efficacy. First-generation compounds like 1-EBIO exhibit over 1000-fold lower potency, while even second-generation tools differ markedly in their KCa2.x vs. KCa3.1 selectivity profiles [1]. For example, CyPPA selectively activates KCa2.2/KCa2.3 but is inactive at KCa3.1, whereas NS309 activates both [2]. Similarly, SKA-31 activates both subtypes but with ~10-fold lower potency on KCa3.1 and reduced efficacy in functional assays compared to NS309 [3]. Furthermore, NS309's distinct binding mode at the S4-S5 linker/calmodulin interface [4] confers 'superagonist' properties not shared by all analogs. These differences directly impact experimental outcomes, making informed selection critical for reproducible and interpretable results.

NS309 Quantitative Performance Evidence


Potency Advantage over 1-EBIO

NS309 is at least 1000 times more potent than the prototypical SK/IK activator 1-EBIO when compared on the same cell type [1]. Specifically, NS309 exhibits 730-fold higher potency for SK channels and 7,400-fold higher potency for IK channels relative to 1-EBIO . This massive potency difference eliminates the need for high micromolar concentrations, reducing potential off-target effects associated with 1-EBIO.

SK Channel Activator IK Channel Activator Potency Comparison

Potency Advantage over DC-EBIO

Even compared to the more potent analog DC-EBIO (the dichlorinated derivative of 1-EBIO), NS309 retains a significant advantage, being at least 30 times more potent on the same cell [1]. This confirms that NS309 represents a step-change improvement over the entire 1-EBIO chemotype.

SK Channel Activator IK Channel Activator Potency Comparison

Efficacy in Vascular Hyperpolarization vs. SKA-31

In functional assays of endothelial tube electrical conduction, NS309 exhibited both higher potency and greater efficacy than SKA-31, a commonly used non-selective SK/IK activator [1]. While both compounds reduced conduction amplitude, the apparent threshold for channel activation corresponded to a membrane potential of ≈-40 mV for both, but was achieved at a lower concentration of NS309 (0.3 μmol/L) [1].

Endothelial Function Vascular Biology Functional Assay

Superagonist Effect on KCa3.1 Ca²⁺ Sensitivity

NS309 functions as a 'superagonist' for KCa3.1, profoundly shifting the Ca²⁺ sensitivity of the channel. In inside-out patch clamp experiments, 10 μM NS309 shifted the Ca²⁺ EC50 for KCa3.1 activation from 430 nM to 31 nM, a >13-fold increase in apparent calcium affinity [1]. Furthermore, NS309 elicited responses that exceeded those of saturating calcium alone, a property not shared by all SK/IK activators [1].

Allosteric Modulation Calcium Sensitivity Channel Gating

Broad-Spectrum SK/IK Activation vs. CyPPA

Unlike CyPPA, which selectively activates KCa2.2 and KCa2.3 but is inactive at KCa2.1 and KCa3.1 [1], NS309 is a non-selective activator of all SK (KCa2.1-3) and IK (KCa3.1) channel subtypes [2]. This broad-spectrum activity is crucial for studies where the specific SK/IK subtype involved is unknown or where pan-activation is desired. The maximal response to CyPPA was also reported to be 50-60% smaller than that of NS309 in certain preparations [3].

Channel Subtype Selectivity SK Channels IK Channels

In Vivo Efficacy in LQT2 Arrhythmia Model

In an ex vivo model of Long QT Syndrome Type 2 (LQT2), enhancement of SK channel activity with NS309 consistently shortened ventricular action potential duration (APD) [1]. In LQT2 rabbit hearts, NS309 reduced APD from 224 ± 8 ms to 176 ± 3 ms (p=0.007) [1]. In human iPSC-derived cardiomyocyte microtissues, NS309 (2 μM) reduced Cisapride-induced APD prolongation from a mean of 62 ± 13% to 24 ± 7% above baseline [1].

Cardiac Electrophysiology In Vivo Pharmacology Long QT Syndrome

NS309 Application Scenarios


Cardiac Electrophysiology & Arrhythmia Research

Utilize NS309 to investigate the role of SK channels in cardiac repolarization reserve. Its potent SK activation shortens action potential duration in LQT2 models, making it a critical tool for studying the therapeutic potential of SK channel enhancement in acquired and congenital long QT syndromes [1].

Vascular & Endothelial Function

Employ NS309 as a potent, non-selective activator of endothelial KCa2.3 and KCa3.1 channels to study endothelium-derived hyperpolarization (EDH)-mediated vasodilation. Its superior potency and efficacy over SKA-31 in reducing endothelial conduction amplitude make it the preferred tool for investigating microvascular control and hypertension mechanisms [2].

Neuronal Excitability & Neuroprotection

Apply NS309 to modulate neuronal firing patterns by enhancing SK-mediated afterhyperpolarizing currents (I_AHP). Its >1000-fold higher potency than 1-EBIO allows for precise manipulation of neuronal excitability at low nanomolar concentrations, facilitating studies of synaptic plasticity, neurovascular coupling, and neuroprotection in models of ischemia-reperfusion injury [3].

Smooth Muscle & Overactive Bladder

Leverage NS309's ability to hyperpolarize detrusor smooth muscle cells via SK3 channel activation to investigate mechanisms regulating phasic contractions and bladder tone. Its concentration-dependent inhibition of spontaneous contractions in isolated DSM strips provides a robust assay for studying overactive bladder pathophysiology and potential therapeutic interventions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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